

An In-depth Technical Guide to Isodiazinon (CAS Number: 82463-42-1)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodiazinon, with the Chemical Abstracts Service (CAS) number 82463-42-1, is an organophosphate compound and a thiono-thiolo isomer of the widely used insecticide, diazinon. This technical guide provides a comprehensive overview of **Isodiazinon**, focusing on its chemical properties, known toxicological data, and putative mechanisms of action. It is intended to serve as a foundational resource for researchers in toxicology, environmental science, and drug development. While **Isodiazinon** is primarily known as a transformation product of diazinon, its distinct toxicological profile warrants specific investigation. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the key biochemical pathways associated with its mode of action.

Chemical and Physical Properties

Isodiazinon, chemically named O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, is formed from its thiono isomer, diazinon, through a thiono-thiolo rearrangement.[1] This structural isomerization involves the migration of the sulfur atom from a P=S bond to a P-S-C bond, which can be initiated by factors such as ultraviolet (UV) radiation. [2] This alteration in molecular structure is significant as it can modify the compound's chemical reactivity and toxicological properties.



Property	Value	Reference
CAS Number	82463-42-1	
Molecular Formula	C12H21N2O3PS	[3][4]
Molecular Weight	304.35 g/mol	[3][4]
IUPAC Name	4- [ethoxy(ethylsulfanyl)phosphor yl]oxy-6-methyl-2-propan-2- ylpyrimidine	[3][4]
Synonyms	S-Ethyl Diazinon, O,S-diethyl O-(2-isopropyl-6-methyl-4- pyrimidinyl) phosphorothioate	[4]

Synthesis

Isodiazinon is primarily formed through the isomerization of diazinon. This thiono-thiolo rearrangement can be induced photochemically.[2]

Experimental Protocol: Photochemical Isomerization of Diazinon (General Procedure)

Note: A detailed, validated experimental protocol for the specific synthesis of **Isodiazinon** is not readily available in the public domain. The following is a generalized procedure based on the known photochemical rearrangement of thiono-organophosphates.

- Preparation of Diazinon Solution: Prepare a solution of diazinon of known concentration in a photochemically inert solvent (e.g., hexane or acetonitrile).
- Irradiation: Transfer the solution to a quartz reaction vessel. Irradiate the solution with a UV light source (e.g., a medium-pressure mercury lamp) at a controlled temperature. The wavelength of irradiation should be selected to correspond with the absorption maximum of diazinon.
- Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a suitable chromatographic technique, such as High-



Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to observe the disappearance of the diazinon peak and the appearance of the **Isodiazinon** peak.

- Isolation and Purification: Once the desired conversion is achieved, the solvent is removed under reduced pressure. The resulting residue, containing a mixture of diazinon and **Isodiazinon**, can be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate **Isodiazinon**.
- Characterization: The purified **Isodiazinon** should be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS) to confirm its structure and purity.

Toxicological Profile

The toxicological data for **Isodiazinon** is limited, with most information being in the context of its co-occurrence with diazinon. "Aged" technical diazinon has been noted to exhibit increased toxicity, a phenomenon attributed in part to the formation of **Isodiazinon** and other pyrophosphates.[1]

Acute Toxicity

Endpoint	Value	Species	Route	Reference
LD50	65 mg/kg body weight	Not specified	Oral	

Comparative Toxicity

For context, the parent compound, diazinon, has an IC50 for acetylcholinesterase inhibition of 24.45 μ M.[5] A specific IC50 value for **Isodiazinon**'s inhibition of acetylcholinesterase is not currently available in the literature, which represents a significant data gap.

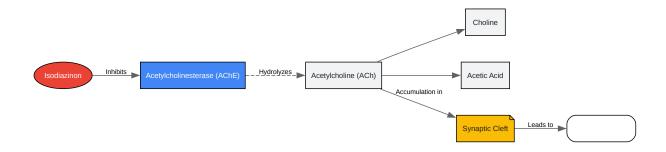
Mechanism of Action

As an organophosphate, **Isodiazinon** is expected to exert its toxicity primarily through the inhibition of acetylcholinesterase (AChE). Additionally, there is evidence to suggest it may also inhibit ferrochelatase.



Acetylcholinesterase Inhibition

The primary mechanism of toxicity for most organophosphates is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.



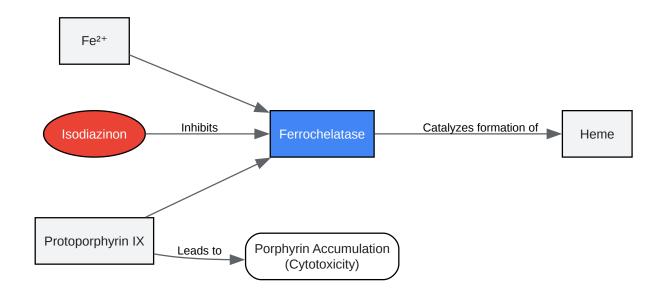
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Acetylcholinesterase inhibition by **Isodiazinon**.

Ferrochelatase Inhibition

Isodiazinon has been reported to cause the accumulation of porphyrins, which suggests the inhibition of ferrochelatase. This enzyme catalyzes the final step in the heme biosynthesis pathway, the insertion of ferrous iron into protoporphyrin IX.





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Ferrochelatase inhibition by **Isodiazinon**.

Experimental Protocols

The following are generalized protocols for assessing the key mechanisms of action of **Isodiazinon**.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

- Reagent Preparation:
 - Phosphate Buffer (e.g., 0.1 M, pH 8.0).
 - Acetylthiocholine iodide (ATCI) solution (substrate).
 - 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).
 - Acetylcholinesterase (AChE) enzyme solution.
 - Isodiazinon solutions of varying concentrations.



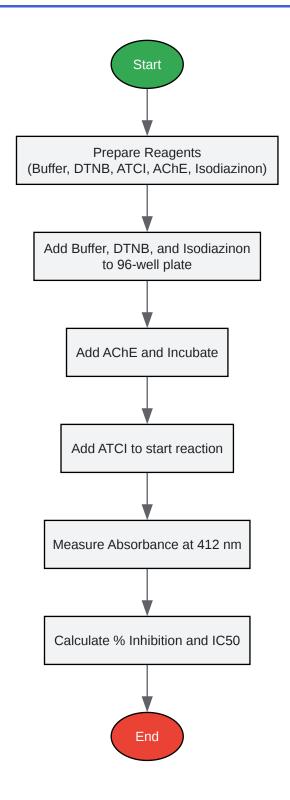
· Assay Procedure:

- In a 96-well microplate, add phosphate buffer, DTNB solution, and the Isodiazinon solution (or solvent control).
- Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the reaction by adding the ATCI substrate solution.
- Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

Data Analysis:

- Calculate the percentage of AChE inhibition for each concentration of Isodiazinon compared to the control.
- Plot the percentage of inhibition against the logarithm of the Isodiazinon concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[6]





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Workflow for AChE Inhibition Assay.

In Vitro Ferrochelatase Activity Assay

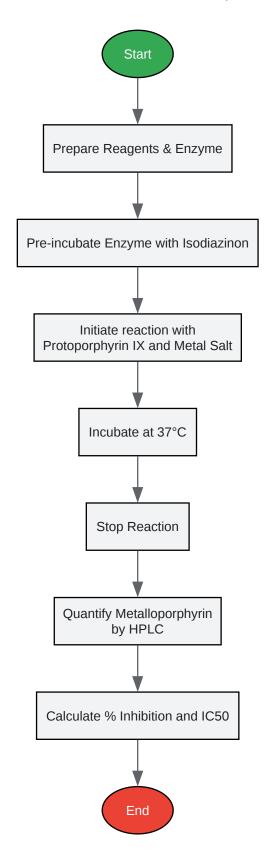


This assay measures the enzymatic activity of ferrochelatase by quantifying the formation of a metalloporphyrin.

- Reagent Preparation:
 - Assay Buffer (e.g., Tris-HCl with detergent).
 - Protoporphyrin IX (substrate).
 - A divalent metal salt solution (e.g., ferrous sulfate or zinc acetate).
 - Ferrochelatase enzyme preparation (e.g., mitochondrial extract or purified enzyme).
 - Isodiazinon solutions of varying concentrations.
 - Stop solution (e.g., an organic solvent mixture to halt the reaction).
- Assay Procedure:
 - Pre-incubate the ferrochelatase enzyme preparation with different concentrations of Isodiazinon (or solvent control) in the assay buffer.
 - Initiate the reaction by adding protoporphyrin IX and the metal salt solution.
 - Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
 - Stop the reaction by adding the stop solution.
 - Centrifuge to pellet any precipitated protein.
- Quantification of Product:
 - Analyze the supernatant by HPLC with fluorescence or UV-Vis detection to quantify the amount of metalloporphyrin (e.g., heme or zinc-protoporphyrin) formed.
- Data Analysis:
 - Calculate the rate of metalloporphyrin formation for each Isodiazinon concentration and compare it to the control to determine the percentage of inhibition.



• Determine the IC50 value for ferrochelatase inhibition by **Isodiazinon**.



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Workflow for Ferrochelatase Activity Assay.

Analytical Methods

The detection and quantification of **Isodiazinon**, particularly in the presence of its isomer diazinon, requires robust analytical techniques.

Chromatographic Separation

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for the separation of **Isodiazinon** from diazinon and other related compounds. A mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol is typically employed. Detection can be achieved using a UV detector.
- Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or a nitrogenphosphorus detector (NPD) offers high sensitivity and selectivity for the analysis of
 Isodiazinon. Derivatization is generally not required for these volatile compounds. The
 choice of the GC column (e.g., a non-polar or mid-polar capillary column) is critical for
 achieving good separation from diazinon.

Conclusion and Future Directions

Isodiazinon is a toxicologically relevant isomer of diazinon. While its primary mechanisms of action are believed to be the inhibition of acetylcholinesterase and ferrochelatase, there is a significant lack of quantitative data, including a specific IC50 value for AChE inhibition and a detailed, reproducible synthesis protocol. Further research is warranted to fully characterize the toxicological profile of **Isodiazinon**, its environmental fate, and its potential impact on non-target organisms. The development of certified reference standards and validated analytical methods is crucial for accurate risk assessment. For professionals in drug development, understanding the structure-activity relationships of organophosphate isomers like **Isodiazinon** could provide insights into designing more selective and less toxic compounds.

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